3-Ethyl-1-methyl-3-phenyl-1H-pyrrol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethyl-1-methyl-3-phenylpyrrol-2-one |
InChI |
InChI=1S/C13H15NO/c1-3-13(9-10-14(2)12(13)15)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
NXXNDOFAZGZKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CN(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
3-Ethyl-1-methyl-3-phenyl-1H-pyrrol-2(3H)-one, with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anticancer, antibacterial, and other pharmacological effects, supported by relevant research findings and case studies.
The compound is characterized by its pyrrole structure, which is known for diverse biological activities. Its IUPAC name is 3-ethyl-1-methyl-3-phenylpyrrol-2-one, and it typically exhibits a purity of around 95% in research applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 3-Ethyl-1-methyl-3-phenylpyrrol-2-one |
| Purity | ~95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. In vitro assessments using various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.
- Mechanism of Action : The compound appears to exert its effects by interfering with cellular signaling pathways involved in cancer cell growth and survival.
- Case Studies :
- A study demonstrated that compounds similar to this compound reduced the viability of A549 human lung adenocarcinoma cells significantly compared to control treatments .
- Another investigation indicated that modifications in the phenyl ring structure could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Antibacterial Activity
The antibacterial properties of pyrrole derivatives have also been investigated. Compounds derived from this class have shown promising results against various bacterial strains.
- Efficacy : Certain pyrrole derivatives have demonstrated minimal inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
- Research Findings : A comparative study found that some pyrrole derivatives were more effective than traditional antibiotics like ciprofloxacin, suggesting their potential as new antibacterial agents .
Summary of Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that pyrrole derivatives, including 3-Ethyl-1-methyl-3-phenyl-1H-pyrrol-2(3H)-one, exhibit potential anticancer properties. A study evaluated a series of pyrrole compounds against various human tumor cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, particularly against renal and leukemia cancer cells, suggesting that modifications to the pyrrole structure can enhance biological activity .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects is often linked to their ability to interact with cellular targets involved in proliferation and apoptosis. For instance, structure-activity relationship studies have shown that planarity and electron-donating substituents on the pyrrole ring can influence the potency of these compounds .
Organic Synthesis
Synthesis of Functionalized Pyrroles
this compound serves as a precursor for synthesizing more complex pyrrole derivatives through various chemical reactions. One notable method involves the one-pot metal-free synthesis of highly substituted pyrroles from acyclic precursors and primary amines. This approach allows for the efficient formation of diverse functional groups while maintaining high yields .
Materials Science
Polymer Chemistry
The compound's unique electronic properties make it suitable for applications in polymer chemistry. Pyrrole derivatives are often used in the synthesis of conductive polymers, which have applications in organic electronics and sensors. The incorporation of this compound into polymer matrices can enhance conductivity and stability under various environmental conditions .
Data Table: Summary of Biological Activities
| Activity | Cell Type | GI50 (mM) | Reference |
|---|---|---|---|
| Cytotoxicity | Renal Cancer | 5.07 | |
| Cytotoxicity | Leukemia | 3.04 - 4.32 | |
| Antihyperglycemic | Various | Not specified |
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated the anticancer properties of several pyrrole derivatives, including this compound. The study found that modifications to the pyrrole structure significantly influenced cytotoxicity across different cancer cell lines, highlighting the compound's potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Synthesis Techniques
In another research effort, a one-pot synthesis method was developed to produce highly substituted pyrroles from simple precursors using this compound as a key intermediate. This method demonstrated high efficiency and yield while allowing for the introduction of various functional groups, making it a valuable technique in organic synthesis .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Lower yields (~30–35%) in analogs suggest challenges in introducing bulky or polar substituents.
- The target’s simpler substituents (ethyl, methyl, phenyl) may permit higher synthetic efficiency under optimized conditions.
Physical and Spectroscopic Properties
Key Observations :
- The target’s lack of polar groups (e.g., -OH, -CF₃) may result in a lower melting point compared to Compound 23 (mp 246–248°C) .
- Mass spectrometry (e.g., ESIMS) and NMR data for analogs highlight distinct fragmentation patterns and proton environments influenced by substituents .
Methodological Considerations
Crystallographic software like SHELX and ORTEP-3 are critical for resolving the 3D structures of such compounds. For instance, SHELXL refines small-molecule crystallography data, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry. These tools could elucidate the target compound’s conformation and intermolecular interactions if crystallized.
Preparation Methods
Key Steps:
- Preparation of 1,2-diaryl-1-nitroethenes or related nitroalkenes via Suzuki-Miyaura cross-coupling or modified Henry reactions.
- Reaction of these nitroalkenes with pyrrole-2-carboxamides (Weinreb amides) under Barton-Zard conditions to form the pyrrole ring.
- Subsequent conversion of pyrrole intermediates into 3,4-diaryl-3-pyrrolin-2-ones by oxidation or rearrangement.
Advantages:
- High regioselectivity and control over substitution pattern.
- Versatility in introducing different aryl groups.
Example Data:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitroalkene synthesis | Suzuki-Miyaura cross-coupling of 2-aryl-1-bromo-1-nitroethenes with arylboronic acids | Moderate to high | Cross-coupling preferred over Henry reaction due to ease of preparation |
| Pyrrole cyclocondensation | Barton-Zard reaction with pyrrole-2-carboxamides | Good yields | Key step for ring formation |
| Final oxidation | Conversion to 3-pyrrolin-2-one | High | Provides lactam functionality |
This approach was used to prepare various 3,4-diaryl-3-pyrrolin-2-ones, including analogs structurally related to 3-ethyl-1-methyl-3-phenyl-1H-pyrrol-2(3H)-one.
Photoredox-Catalyzed Radical Cyclization
A modern, mild method involves visible-light-induced photoredox catalysis to achieve regioselective sulfonylation-cyclization of dienes, which can be adapted for pyrrolin-2-one synthesis.
Typical Procedure:
- React 1,5-dienes with sulfonyl chlorides in the presence of a photoredox catalyst such as fac-Ir(ppy)3.
- Use K3PO4 as base in dichloromethane solvent under nitrogen atmosphere.
- Irradiate with white LEDs at room temperature for 16 hours.
- Purify by flash chromatography to isolate the pyrrolin-2-one product.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | fac-Ir(ppy)3 (1 mol%) |
| Base | K3PO4 (1.5 equiv.) |
| Solvent | CH2Cl2 |
| Light source | 5 W white LEDs |
| Temperature | Room temperature |
| Time | 16 hours |
| Yield | Up to 79% |
This method offers a mild, regioselective route to substituted pyrrolin-2-ones, potentially including 3-ethyl-1-methyl-3-phenyl derivatives by appropriate diene and sulfonyl chloride selection.
One-Pot Sequential Rearrangement and Cyclization
Another approach involves a one-pot Meyer–Schuster rearrangement of propargyl alcohols followed by addition of β-enaminoesters to form pyrrole derivatives.
Procedure Highlights:
- Prepare β-enaminoester from ethyl propiolate and aniline.
- Perform Meyer–Schuster rearrangement of oxindole-derived propargyl alcohols in 2-butanol.
- Add β-enaminoester and amine at elevated temperature (90 °C).
- Isolate pyrrole derivatives after chromatographic purification.
Yields and Conditions:
| Step | Conditions | Yield (%) |
|---|---|---|
| Meyer–Schuster rearrangement | 2-butanol, 90 °C | Moderate |
| Addition of β-enaminoester | 90 °C, Ca(OTf)2 catalyst | 58-61% |
This method allows for the synthesis of complex pyrrole derivatives with controlled substitution, which can be adapted for this compound analogs.
Industrial and Patent-Reported Processes
Patent literature describes multi-step processes involving:
- Preparation of substituted pyrrole intermediates via condensation of halo hydroxyesters and phenyl-substituted pentamides.
- Use of triethylamine and aldehydes under heating to form pyrrole derivatives.
- Multiple extraction, acidification, and purification steps including HPLC and recrystallization.
These processes emphasize scalability and purity control for pharmaceutical intermediates structurally related to this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Barton-Zard cyclocondensation | Nitroalkenes, pyrrole-2-carboxamides | Multi-step, moderate temp | Moderate to high | Regioselective, versatile | Requires nitroalkene prep |
| Photoredox-catalyzed cyclization | 1,5-dienes, sulfonyl chlorides, fac-Ir(ppy)3 | Room temp, visible light | Up to 79% | Mild, regioselective | Catalyst cost, light source needed |
| Meyer–Schuster rearrangement + β-enaminoester addition | Propargyl alcohols, β-enaminoesters | 90 °C, Ca(OTf)2 catalyst | ~58-61% | One-pot, sequential | Moderate yields, specific substrates |
| Industrial multi-step process (patent) | Halo hydroxyesters, pentamides, aldehydes | Heating, multiple purification | Not specified | Scalable, high purity | Complex, time-consuming |
Q & A
Q. What are the common synthetic routes for 3-ethyl-1-methyl-3-phenyl-1H-pyrrol-2(3H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via multi-component reactions involving ketones, amines, and aldehydes. For example, a four-component one-pot reaction using substituted phenyl groups and alkylating agents can yield functionalized pyrroles with yields ranging from 67% to 85% . Optimization involves adjusting solvent systems (e.g., ethanol or DMSO), temperature (80–100°C), and stoichiometric ratios of reactants. Catalysts like triethylamine may enhance cyclization efficiency. Post-synthesis purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Focus on δ values for substituents (e.g., ethyl/methyl groups: δ 1.17–1.48 ppm for CH3; aromatic protons: δ 7.2–8.6 ppm) .
- IR Spectroscopy : Confirm lactam C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry : ESIMS or HRMS to verify molecular ion peaks (e.g., [M+1]⁺ signals) . Consistency between experimental and theoretical data is essential to validate structural assignments.
Q. How is crystallographic data for this compound obtained and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve molecular packing and hydrogen-bonding networks . Data collection requires high-quality crystals grown via slow evaporation. Refinement parameters (R-factor < 0.05) and twinning analysis are critical for accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar pyrrolidinones?
Discrepancies often arise from conformational flexibility or polymorphism. Strategies include:
- Dynamic NMR : To probe rotational barriers of substituents (e.g., ethyl groups) .
- DFT Calculations : Compare experimental IR/NMR with simulated spectra for low-energy conformers .
- High-Resolution SCXRD : Identify subtle differences in bond angles or torsional strains . Cross-validation with multiple techniques minimizes misinterpretation.
Q. What challenges arise in optimizing enantioselective synthesis of this compound, and how are they addressed?
Chirality at the pyrrolidinone ring can lead to racemization. Methods to enhance enantiomeric excess (ee) include:
- Chiral Auxiliaries : Use of (S)- or (R)-configured amines during cyclization .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for stereocontrol .
- HPLC Chiral Separation : Validate ee using chiral columns (e.g., Chiralpak® AD-H) .
Q. How do electronic effects of substituents (e.g., phenyl, ethyl) influence the compound’s reactivity in further functionalization?
- Electron-Withdrawing Groups (e.g., -CF3): Activate the lactam carbonyl for nucleophilic attacks .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) hinder regioselective substitutions . Computational modeling (e.g., Fukui indices) predicts reactive sites for targeted derivatization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
